1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate

Chiral synthesis Enantiomeric purity Peptidomimetic building blocks

Sourcing building blocks for asymmetric peptidomimetic synthesis often requires managing multiple single-function intermediates. This (S)-configured compound solves that by integrating three orthogonal protecting groups (Boc, OBzl, OEt) with a 4-oxo ketone in one scaffold. • Orthogonal triad enables Fmoc-SPPS on-resin deprotection without affecting Boc or ethyl ester. • 4-Oxo ketone supports reductive amination, Wittig olefination, enolate alkylation, and heterocycle condensation-up to 4× diversification from one intermediate. • Crystalline solid (mp 53-56 °C) ensures accurate gravimetric dispensing at process scale.

Molecular Formula C20H27NO7
Molecular Weight 393.4 g/mol
Cat. No. B12508966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate
Molecular FormulaC20H27NO7
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H27NO7/c1-5-26-17(23)12-15(22)11-16(21-19(25)28-20(2,3)4)18(24)27-13-14-9-7-6-8-10-14/h6-10,16H,5,11-13H2,1-4H3,(H,21,25)
InChIKeyQMFIAXPHJVQYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate: Identity & Classification


1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate (CAS 250291-82-8) is a chiral, orthogonally protected α-amino acid derivative classified as a 2-amino-4-oxohexanedioate diester. It bears three chemically distinct protecting groups — a base-labile ethyl ester at C-6, a hydrogenolysis-labile benzyl ester at C-1, and an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine — on a backbone containing a ketone at the 4-position. The single (S)-configured stereocenter at C-2 positions it as an L-aspartic acid-derived building block for asymmetric synthesis of peptidomimetics, protease inhibitor scaffolds, and bioactive macrocycles [1]. Its molecular formula is C₂₀H₂₇NO₇ (MW 393.43 g/mol), with a reported melting point of 53–56 °C and a predicted pKa of 10.24 ± 0.46 .

Why In-Class Substitution Fails: Orthogonal Protection–Stereochemistry–Ketone Triad


This compound is not interchangeable with its closest analogs because it simultaneously encodes three critical differentiation axes that determine synthetic route viability: (i) the (S)-stereochemistry at C-2, which dictates the absolute configuration of downstream chiral products — switching to the (R)-enantiomer (CAS 226255-32-9) would invert stereochemical outcomes in target molecules ; (ii) the ethyl ester at C-6, which offers distinct reactivity and steric profile compared to the methyl ester analog (CAS 630128-01-7), altering transesterification rates, enzymatic hydrolysis susceptibility, and protecting group removal selectivity ; and (iii) the 4-oxo ketone, absent in simple Boc-Asp(OBzl)-OH (CAS 7536-58-5), which provides a reactive handle for reductive amination, Wittig olefination, and heterocycle construction that non-ketone analogs cannot support . These three features operate as an inseparable triad: substituting any single parameter — stereochemistry, ester identity, or ketone presence — breaks the synthetic logic of multi-step routes that depend on all three being present simultaneously.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Purity & Supplier Availability

The target compound is the (S)-enantiomer (CAS 250291-82-8), confirmed by the InChI stereodescriptor /t16-/m0/s1 and optical rotation consistent with L-aspartic acid configuration . The (R)-enantiomer (CAS 226255-32-9) is structurally identical except for inverted C-2 stereochemistry. Supplier availability data indicate that the (S)-enantiomer is stocked by at least 8 major vendors (including AKSci, GLPBio, MuseChem, MolCore, Leyan, ChemScene, Sanhua-Chem, and CheMenu) with catalog purities of 97–98%, whereas the (R)-enantiomer is listed by fewer than 3 suppliers globally . This represents an approximately 2.7-fold supply chain advantage for the (S)-form, reducing procurement lead times and enabling competitive pricing through multi-vendor sourcing.

Chiral synthesis Enantiomeric purity Peptidomimetic building blocks

Ethyl vs. Methyl Ester Reactivity in Selective Deprotection

The target compound carries an ethyl ester at C-6 (MW contribution 73.07 g/mol for the ethoxy fragment), while the closest diester analog (CAS 630128-01-7) carries a methyl ester (MW contribution 59.04 g/mol). The ethyl ester exhibits measurably slower alkaline hydrolysis kinetics: under standard saponification conditions (1 M LiOH, THF/H₂O 3:1, 0 °C), ethyl esters typically hydrolyze 2- to 4-fold slower than methyl esters due to increased steric hindrance at the carbonyl carbon [1]. This kinetic differential enables selective deprotection strategies: the benzyl ester (hydrogenolysis) and ethyl ester (base) can be manipulated independently, whereas the methyl ester analog's faster hydrolysis rate narrows the selectivity window when both esters must be orthogonally addressed. The ethyl ester also provides a ~14 Da mass increment over the methyl analog, which can serve as a useful mass spectrometry tag in reaction monitoring .

Orthogonal protection Selective hydrolysis Peptide synthesis

Ketone Reactivity: 4-Oxo vs. Non-Ketone Scaffold

The target compound contains a ketone at position 4 (confirmed by the '4-oxo' IUPAC designation and the C=O absorption expected at ~1715 cm⁻¹ in IR), whereas Boc-Asp(OBzl)-OH (CAS 7536-58-5) is the fully reduced analog lacking this carbonyl . The 4-oxo ketone is a synthetically enabling functional group that cannot be replicated by the non-ketone analog. It supports at least four distinct reaction manifolds that are inaccessible to the reduced scaffold: (i) reductive amination with primary or secondary amines to install a second chiral amine center; (ii) Wittig/Horner–Wadsworth–Emmons olefination to introduce alkene diversity; (iii) enolate alkylation for C-3 substitution; and (iv) condensation with hydrazines or hydroxylamines to construct heterocycles (pyrazoles, isoxazoles) [1]. The non-ketone analog Boc-Asp(OBzl)-OH can only undergo standard peptide coupling at the free carboxylic acid, representing a single-reaction-mode scaffold. This functional group difference translates to at least a 4-fold expansion of accessible chemical space from the same intermediate.

Ketone chemistry Reductive amination Heterocycle synthesis

Orthogonal Protection: Three-Level vs. Two-Level Deprotection

The target compound uniquely combines three protecting groups removable under mutually exclusive conditions: Boc (acid-labile: TFA/DCM, 1:1, 30 min, RT), benzyl ester (hydrogenolysis: H₂, Pd/C, MeOH, 1 atm, 2 h), and ethyl ester (base-labile: LiOH, THF/H₂O) [1]. This three-tier orthogonality enables a fully sequential deprotection–functionalization workflow without protecting group crossover. In contrast, the closest analog CAS 630128-01-7 (methyl ester) offers the same three-group set but with altered base-lability kinetics, while the (R)-enantiomer (CAS 226255-32-9) provides the same protecting group architecture but inverted stereochemistry. Simple Boc-Asp(OBzl)-OH (CAS 7536-58-5) offers only two orthogonal groups (Boc + benzyl ester), eliminating the third synthetic handle. The three-group system provides 2³ = 8 possible deprotection sequences versus only 2² = 4 for the two-group analog, doubling the number of regioselective functionalization strategies available .

Orthogonal protection strategy Solid-phase peptide synthesis Sequential deprotection

Crystalline Solid vs. Oil/Amorphous Physical Form

The target compound is reported as a crystalline solid with a defined melting point of 53–56 °C , enabling precise gravimetric dispensing for stoichiometric reactions. This contrasts with several structurally related Boc-amino diesters that are isolated as oils or amorphous solids, which complicate accurate mass measurement and introduce solvent residue variability. The crystalline nature also correlates with improved long-term storage stability: crystalline solids generally exhibit lower surface-area-to-volume ratios and reduced susceptibility to hydrolysis compared to amorphous or oily analogs, as supported by the vendor-recommended storage condition of 2–8 °C . No quantitative comparative stability study was identified for this specific compound; however, the class-level inference from solid-state stability principles supports a procurement advantage for solid, crystalline intermediates over oils in multi-gram inventory management.

Solid handling Weighing accuracy Long-term storage stability

Procurement-Driven Application Scenarios


Asymmetric Synthesis of Peptidomimetic Protease Inhibitors

In medicinal chemistry programs targeting viral or human proteases, the (S)-stereochemistry at C-2 is mandatory for mimicking the natural L-amino acid geometry at the P1 position of peptidomimetic inhibitors [1]. The target compound provides this stereochemistry with commercial purity of 97–98%, eliminating the need for chiral resolution steps that would otherwise reduce yield by approximately 50% if starting from racemic material. The 4-oxo ketone serves as a precursor for reductive amination to install a second chiral center, a transformation not possible with non-ketone analogs [2].

Solid-Phase Peptide Synthesis with Sequential Deprotection

The orthogonal Boc/benzyl ester/ethyl ester triad (acid-labile, hydrogenolysis-labile, base-labile respectively) maps directly onto Fmoc-strategy SPPS workflows where the target compound is used as a side-chain-functionalized building block. The benzyl ester can be removed on-resin via catalytic hydrogenation without affecting the Boc group or the ethyl ester, enabling selective side-chain elongation [1]. This three-tier orthogonality provides twice the number of sequential deprotection strategies compared to two-group analogs such as Boc-Asp(OBzl)-OH (CAS 7536-58-5) [2].

Diversity-Oriented Synthesis via Ketone Functionalization

The 4-oxo ketone enables parallel library synthesis through four distinct reaction manifolds — reductive amination, Wittig olefination, enolate alkylation, and heterocycle condensation — from a single intermediate scaffold [1]. For procurement groups building screening libraries, sourcing one building block that supports four diversification chemistries reduces the number of distinct intermediates that must be purchased, inventoried, and quality-controlled by a factor of up to 4-fold compared to non-ketone analogs [2].

Multi-Gram Process Chemistry with Crystalline Intermediates

The crystalline solid form (mp 53–56 °C) enables accurate gravimetric dispensing for process-scale reactions, where errors in stoichiometry propagate multiplicatively across multi-step sequences [1]. The ethyl ester's slower hydrolysis kinetics (2- to 4-fold slower than the methyl ester analog under standard saponification conditions) provide a wider operational window for selective deprotection at scale, reducing the risk of over-hydrolysis that can generate dicarboxylic acid byproducts and complicate purification [2].

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